molecular formula C18H28N6OS B10866833 1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea

1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea

Cat. No.: B10866833
M. Wt: 376.5 g/mol
InChI Key: GSMGAWJZJLZTCA-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea is a complex organic compound with a unique structure that combines a cyclopentyl group, a dimethylpyrimidinyl group, and a tetrahydrofuran-2-ylmethyl group linked through a thiourea moiety

Preparation Methods

The synthesis of 1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea typically involves multiple steps. One common synthetic route includes:

    Formation of the pyrimidinyl intermediate: This step involves the reaction of 4,6-dimethylpyrimidine with an appropriate amine to form the pyrimidinyl amine intermediate.

    Cyclopentylation: The pyrimidinyl amine intermediate is then reacted with cyclopentyl isocyanate to introduce the cyclopentyl group.

    Introduction of the tetrahydrofuran-2-ylmethyl group: This step involves the reaction of the cyclopentylated intermediate with tetrahydrofuran-2-ylmethylamine.

    Formation of the thiourea moiety: Finally, the compound is treated with thiocyanate under appropriate conditions to form the thiourea linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

    Hydrolysis: Under acidic or basic conditions, the thiourea moiety can be hydrolyzed to form corresponding amines and carbonyl compounds.

Scientific Research Applications

1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

1-cyclopentyl-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(tetrahydrofuran-2-ylmethyl)amino]methylidene}thiourea can be compared with other similar compounds, such as:

    N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This compound also contains a dimethylpyrimidinyl group but differs in the linker and additional functional groups.

    1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol: Another compound with a dimethylpyrimidinyl group, but with a different core structure and functional groups.

Properties

Molecular Formula

C18H28N6OS

Molecular Weight

376.5 g/mol

IUPAC Name

1-cyclopentyl-3-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(oxolan-2-ylmethyl)carbamimidoyl]thiourea

InChI

InChI=1S/C18H28N6OS/c1-12-10-13(2)21-17(20-12)23-16(19-11-15-8-5-9-25-15)24-18(26)22-14-6-3-4-7-14/h10,14-15H,3-9,11H2,1-2H3,(H3,19,20,21,22,23,24,26)

InChI Key

GSMGAWJZJLZTCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCC2CCCO2)NC(=S)NC3CCCC3)C

Origin of Product

United States

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